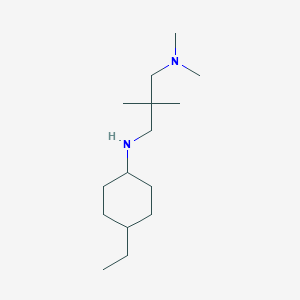
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis and as a catalyst in various chemical reactions. TEA is a colorless liquid with a strong ammonia-like odor and is highly soluble in water and organic solvents.
科学的研究の応用
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research as a base in organic synthesis. It is also used as a catalyst in various chemical reactions such as Michael addition, aldol condensation, and Mannich reaction. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine acts as a base in organic synthesis and as a catalyst in chemical reactions by accepting a proton from the reactant and forming a temporary intermediate. The intermediate then reacts with the other reactant to form the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to stabilize reactive intermediates and promote the formation of enolates in aldol condensation reactions.
Biochemical and Physiological Effects:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
実験室実験の利点と制限
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a versatile and widely used compound in organic synthesis and chemical reactions. It is relatively inexpensive and easy to handle. However, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some limitations in lab experiments. It is highly reactive and can react with air and moisture, which can lead to impurities and affect the yield of the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to be corrosive and can cause skin and eye irritation.
将来の方向性
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has many potential future directions in scientific research. It can be used as a starting material for the synthesis of new compounds with improved properties. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can also be used as a catalyst in new chemical reactions and can be modified to improve its selectivity and efficiency. Additionally, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be studied further for its biochemical and physiological effects, particularly in the treatment of cancer and neurological disorders.
Conclusion:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a widely used organic compound in scientific research. It is a versatile compound that is used as a base in organic synthesis and as a catalyst in various chemical reactions. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some biochemical and physiological effects and has potential future directions in scientific research. However, it also has limitations in lab experiments and can be corrosive and irritating. Overall, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is an important compound in scientific research that has many potential applications and directions for future research.
合成法
The synthesis of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine involves the reaction of 4-ethylcyclohexanone with dimethylamine in the presence of hydrogen gas and a palladium catalyst. The reaction produces N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine as a byproduct along with the desired product. The purity of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be improved by distillation or recrystallization.
特性
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)


![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)


![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)